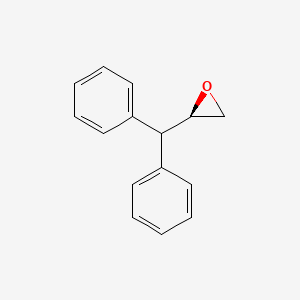

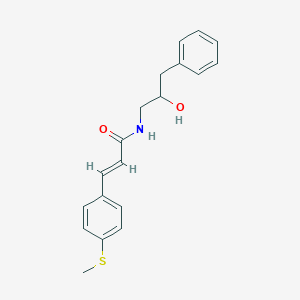

![molecular formula C16H15N3O2 B3017468 3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole CAS No. 540760-38-1](/img/structure/B3017468.png)

3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various 1,2,4-triazole derivatives and their synthesis, which are structurally related to the compound . These derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines . Another method includes the microwave-assisted synthesis of triazolo[3,4-b][1,3,4]thiadiazoles using acidic alumina as a catalyst . Additionally, the synthesis of some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been reported, showcasing the versatility of 1,2,4-triazole as a core structure for further chemical modifications .

Molecular Structure Analysis

The molecular structures of the synthesized 1,2,4-triazole derivatives are typically confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . X-ray diffraction and quantum-chemical calculations are also employed to determine the structure of related compounds, such as 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid .

Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo various chemical reactions, including cyclization, alkylation, and condensation, to yield a wide range of heterocyclic compounds with potential biological activities . For instance, the cyclization of amino-mercapto-triazole derivatives with triazole acid in phosphorus oxychloride leads to the formation of triazolo[3,4-b]-1,3,4-thiadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized using spectroscopic techniques and elemental analysis . Theoretical studies, such as density functional theory (DFT), are also conducted to predict and understand the electronic, nonlinear optical (NLO), and thermodynamic properties of these compounds . Additionally, the biological potential of these compounds is often assessed through various biological assays, including antimicrobial, antioxidant, and enzyme inhibition studies .

Scientific Research Applications

Antimicrobial Activities

Compounds related to "3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole" have been synthesized and evaluated for their antimicrobial properties. For instance, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria, comparable with the standard drug streptomycin (Reddy et al., 2013). This highlights the potential of these compounds in developing new antimicrobial agents.

Anticancer Activity

The anticancer activity of "this compound" derivatives has been a significant area of research. New 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds were synthesized and showed promising activity against several human cancer cell lines (Biointerface Research in Applied Chemistry, 2020). These findings suggest that these compounds could serve as leads for developing novel anticancer therapies.

Cholinesterase Inhibitors

Some derivatives have been studied for their cholinesterase inhibitory potential, showing excellent activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This indicates their potential in treating diseases related to cholinesterase dysfunction, such as Alzheimer's disease (Pakistan journal of pharmaceutical sciences, 2018).

Angiotensin II Antagonism

The exploration of "this compound" derivatives as angiotensin II (AII) antagonists has yielded compounds with potent in vitro and in vivo activities, potentially useful in treating hypertension and related cardiovascular diseases (Journal of medicinal chemistry, 1993).

Mechanism of Action

Target of Action

Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system . This broad range of interactions allows them to exhibit versatile biological activities.

Mode of Action

Triazole compounds are known for their ability to bind in the biological system with various enzymes and receptors . This interaction can lead to a variety of changes depending on the specific target and the nature of the binding.

Biochemical Pathways

Triazole compounds are known to influence a variety of biological pathways due to their broad range of interactions with enzymes and receptors .

Pharmacokinetics

The pharmacokinetic properties of triazole compounds can vary widely depending on their specific chemical structure .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral potential .

Action Environment

The synthesis of triazole compounds can be influenced by various factors, including the use of green chemistry conditions involving ultrasound chemistry and mechanochemistry .

Safety and Hazards

Future Directions

The future scope of triazoles across scientific disciplines is ever-widening . There is a continuous effort to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Furthermore, the synthesis of high-performing, insensitive energetic materials in an environmentally friendly manner is possible .

properties

IUPAC Name |

1-(4-methoxyphenyl)-1-methyl-2H-[1,2,4]triazolo[3,4-b][1,3]benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-16(11-7-9-12(20-2)10-8-11)18-17-15-19(16)13-5-3-4-6-14(13)21-15/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHXMSRHQOACBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NN=C2N1C3=CC=CC=C3O2)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)

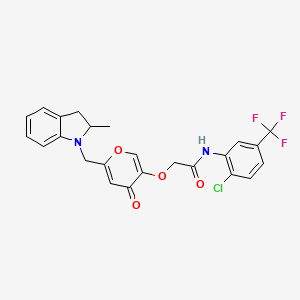

![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017388.png)

![5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3017394.png)

![N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3017396.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3017398.png)

![N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017400.png)

![5-[[(6-Fluoropyridine-2-carbonyl)amino]methyl]-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3017401.png)